Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as CX-5461 and belongs to the family of small-molecule inhibitors that target RNA polymerase I transcription.
Mechanism of Action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the transcription process from occurring. This leads to a decrease in ribosomal RNA production, which in turn leads to a decrease in protein synthesis. Cancer cells that have high levels of ribosomal RNA production are more sensitive to CX-5461, making it a potential treatment for cancer.
Biochemical and Physiological Effects:
CX-5461 has been shown to induce DNA damage in cancer cells, which leads to cell death. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. CX-5461 has been shown to have minimal toxicity in normal cells, making it a potential treatment for cancer.
Advantages and Limitations for Lab Experiments
One advantage of CX-5461 is its selectivity for cancer cells that have high levels of ribosomal RNA production. This makes it a potential treatment for cancer that is less toxic to normal cells. One limitation of CX-5461 is its potential to induce DNA damage, which could lead to the development of resistance in cancer cells over time.
Future Directions
There are several future directions for research on CX-5461. One direction is to study its potential as a combination therapy with other cancer treatments. Another direction is to study its potential as a treatment for other diseases that involve high levels of ribosomal RNA production, such as certain genetic disorders. Finally, further research is needed to understand the mechanism of action of CX-5461 and to develop more potent and selective inhibitors of RNA polymerase I transcription.
Synthesis Methods
CX-5461 is synthesized by reacting tert-butyl N-(4-methylpyridin-2-yl)carbamate with cyclohexene in the presence of a palladium catalyst. The reaction yields tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate. The compound is then purified using column chromatography.
Scientific Research Applications
CX-5461 has been studied for its potential applications in cancer research. It has been shown to inhibit RNA polymerase I transcription, which is essential for the production of ribosomal RNA. Ribosomal RNA is necessary for the production of ribosomes, which are responsible for protein synthesis. CX-5461 has been shown to selectively target cancer cells that have high levels of ribosomal RNA production, making it a potential treatment for cancer.
properties
IUPAC Name |
tert-butyl N-[2-(cyclohexen-1-yl)ethyl]-N-(4-methylpyridin-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-15-10-12-20-17(14-15)21(18(22)23-19(2,3)4)13-11-16-8-6-5-7-9-16/h8,10,12,14H,5-7,9,11,13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAVBVPUOSCBFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CCC2=CCCCC2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.